2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one
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Overview
Description
2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiopyrano[4,3-d]pyrimidin-4-one core. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an attractive candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it binds to the catalytic poly-ADP-ribose polymerase (PARP) domain of the tankyrase enzyme, leading to the inhibition of its activity. This results in the destruction of β-catenin, a key protein involved in the Wnt signaling pathway . The compound’s ability to modulate this pathway makes it a potential candidate for therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Similar compounds to 2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazoline derivatives: Known for their antimicrobial and pharmacological properties, these compounds have a nitrogen-based hetero-aromatic ring structure.
Thioxopyrimidines: These compounds contain a sulfur atom and are synthesized using similar cyclization processes.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.
Properties
Molecular Formula |
C14H15F3N2OS |
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Molecular Weight |
316.34 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H15F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4,10-12,18H,5-7H2,(H,19,20) |
InChI Key |
PGNKHKLJLVBKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2C1NC(NC2=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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